molecular formula C19H16BrN3O2S B2608262 2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide CAS No. 2034615-83-1

2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide

Cat. No. B2608262
CAS RN: 2034615-83-1
M. Wt: 430.32
InChI Key: QVRAGHFDNDATJA-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide” is a derivative of imidazo[2,1-b][1,3]thiazole . It is a part of a group of compounds that have shown potential as anticancer agents . The derivatives of this compound have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .


Synthesis Analysis

The synthesis of this compound is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C10H7BrN2OS . It has a molecular weight of 283.148 .


Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .


Physical And Chemical Properties Analysis

The IR spectrum of this compound shows peaks at 839, 1161, 1228, 1510, 1558, 1597, 1681 (C=O), 3025, 3423 (NH) . The 1H NMR spectrum shows peaks at various positions .

Future Directions

The future directions for this compound could involve further exploration of its potential as an anticancer agent .

properties

IUPAC Name

2-bromo-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S/c1-25-12-6-7-15(20)14(10-12)18(24)21-16-5-3-2-4-13(16)17-11-23-8-9-26-19(23)22-17/h2-7,10-11H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRAGHFDNDATJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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